1,2-Bis(hydroxyimino)cyclohexane

Description

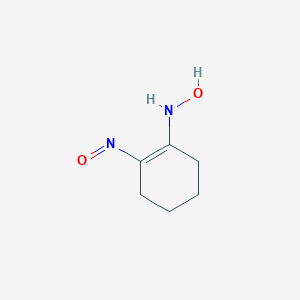

Structure

3D Structure

Properties

CAS No. |

492-99-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine |

InChI |

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6+ |

InChI Key |

CUNNCKOPAWXYDX-CGXWXWIYSA-N |

SMILES |

C1CCC(=NO)C(=NO)C1 |

Isomeric SMILES |

C1CC/C(=N/O)/C(=N/O)/C1 |

Canonical SMILES |

C1CCC(=NO)C(=NO)C1 |

physical_description |

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS] |

Synonyms |

Nioxime |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 1,2-Bis(hydroxyimino)cyclohexane?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 1,2-Bis(hydroxyimino)cyclohexane, also known as Nioxime. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of its known applications and biological activities.

Core Properties

This compound is a white to beige or brown crystalline powder. Its structure features a cyclohexane ring with two hydroxyimino (=NOH) groups on adjacent carbons. This configuration is key to its chemical properties, particularly its ability to act as a chelating agent.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | Beige to brown crystalline powder or needles |

| Melting Point | 188-190 °C (decomposes) |

| Boiling Point | 339 °C at 760 mmHg |

| Solubility | 0.8% in water; readily soluble in alcohol, diethyl ether, and acetone |

| CAS Number | 492-99-9 |

Spectral Data

-

Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (M+) at m/z 142.[1]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) confirms the presence of N–O and C=N stretches at approximately 1620 cm⁻¹ and 1550 cm⁻¹, respectively.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the two adjacent oxime functional groups.

Chelating Properties

The primary and most well-documented chemical property of this compound is its ability to act as a bidentate chelating ligand. The two nitrogen atoms of the hydroxyimino groups can coordinate with various transition metal ions, such as nickel (Ni²⁺), palladium (Pd²⁺), cobalt (Co²⁺), and iron (Fe²⁺), to form stable metal complexes. This property is the basis for its use as an analytical reagent for the gravimetric and spectrophotometric determination of these metals.

dot

Caption: Chelation of a metal ion by this compound.

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from Organic Syntheses.[3]

Materials:

-

Hydroxylammonium chloride (86.9 g, 1.25 moles)

-

Potassium hydroxide (85%, 82.4 g, 1.25 moles)

-

1,2-Cyclohexanedione (prepared separately)

-

Water

-

Ice

Procedure:

-

In a 1-liter Erlenmeyer flask, add 200 ml of water and 100 g of cracked ice.

-

To this ice-water mixture, add 86.9 g of hydroxylammonium chloride.

-

Prepare an ice-cold basic solution by dissolving 82.4 g of 85% potassium hydroxide in 50 ml of water and then adding 150 g of cracked ice.

-

Add the ice-cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake the mixture thoroughly.

-

To this mixture, add a small amount (approximately 0.5 g) of previously synthesized this compound to act as a seed crystal, with stirring.

-

Add the 1,2-cyclohexanedione to the hydroxylamine solution.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

dot

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(hydroxyimino)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(hydroxyimino)cyclohexane, also widely known as 1,2-cyclohexanedione dioxime or by the trivial name Nioxime, is a vic-dioxime with the molecular formula C₆H₁₀N₂O₂. Its structure features a cyclohexane ring with two hydroxyimino (=NOH) groups on adjacent carbons. This configuration makes it an excellent chelating agent, capable of forming stable complexes with various transition metal ions, most notably nickel and palladium.[1][2] This property has led to its primary application as a sensitive analytical reagent for the gravimetric and spectrophotometric determination of these metals.[1] The unique coordination chemistry and the structural backbone of Nioxime also make it a subject of interest in the development of catalysts and new materials.

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering robust experimental protocols and data interpretation for research and development applications.

Synthesis Pathway

The most reliable and commonly cited synthesis of this compound is a two-step process. It begins with the oxidation of cyclohexanone to its corresponding α-diketone, 1,2-cyclohexanedione, followed by the oximation of the diketone with hydroxylamine.[3][4] The Riley oxidation, which employs selenium dioxide as the oxidizing agent, is an effective method for the first step.[3][5]

The overall reaction scheme is as follows:

Step 1: Oxidation of Cyclohexanone C₆H₁₀O + SeO₂ → C₆H₈O₂ + Se + H₂O

Step 2: Oximation of 1,2-Cyclohexanedione C₆H₈O₂ + 2 NH₂OH·HCl + 2 KOH → C₆H₁₀N₂O₂ + 2 KCl + 4 H₂O

Below is a diagram illustrating the synthetic pathway from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures and provide a reliable method for laboratory-scale synthesis.[4][6]

Synthesis of 1,2-Cyclohexanedione (Precursor)

-

Apparatus Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the flask in a water bath for temperature control.

-

Reaction Mixture: In the flask, place 1708 g (17.4 moles) of cyclohexanone.

-

Reagent Preparation: Prepare a solution containing 387 g (3 moles) of selenous acid (H₂SeO₃), 500 mL of 1,4-dioxane, and 100 mL of water.

-

Addition: While stirring the cyclohexanone, add the selenous acid solution dropwise over a period of 3 hours. Maintain the temperature of the reaction mixture between 15-20°C using the water bath. The mixture will turn yellow, and a red amorphous precipitate of selenium will form.[6]

-

Reaction Completion: After the addition is complete, continue stirring for an additional 5 hours at room temperature, followed by another 6 hours without stirring.

-

Work-up and Purification:

-

Filter the reaction mixture through a Büchner funnel to remove the precipitated selenium.

-

Wash the selenium with 95% ethanol to recover any adsorbed product.

-

Combine the filtrate and the ethanol washings.

-

Perform distillation under reduced pressure to remove the solvents (ethanol, water, dioxane) and excess cyclohexanone.

-

Collect the fraction boiling between 60–90°C at 16 mm Hg, which contains the crude 1,2-cyclohexanedione. The yield of the crude product is approximately 322 g.[6]

-

Synthesis of this compound (Nioxime)

-

Hydroxylamine Solution Preparation:

-

In a 1-liter Erlenmeyer flask, add 200 mL of water and 100 g of cracked ice.

-

To this ice-water mixture, add 86.9 g (1.25 moles) of hydroxylammonium chloride.

-

-

Base Solution Preparation:

-

Prepare an ice-cold basic solution by dissolving 82.4 g (1.25 moles) of 85% potassium hydroxide in 50 mL of water, then add 150 g of cracked ice.

-

-

Reaction:

-

Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake thoroughly.

-

Transfer the resulting cold solution to a 1-liter Erlenmeyer flask and place it in an ice bath.

-

Slowly add 56 g (0.5 mole) of melted 1,2-cyclohexanedione to the stirred solution. A white precipitate of the dioxime should form almost immediately.[4]

-

-

Isolation and Purification:

-

Continue stirring the mixture for 30 minutes after the addition is complete.

-

Collect the precipitate using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts.

-

Partially dry the product by suction on the funnel and then dry it completely in a vacuum desiccator. This yields approximately 52.5 g (74%) of snow-white crystals.[4]

-

For higher purity, the crude product can be recrystallized from hot water using decolorizing carbon.

-

Characterization and Data

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

The key physical and chemical properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 492-99-9 | [1][7] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][7] |

| Molecular Weight | 142.16 g/mol | [1][7] |

| Appearance | White to cream/pale brown crystalline powder | [1][7] |

| Melting Point | 188–190 °C (decomposes) | [7] |

| Boiling Point | 339 °C (estimated) | [7] |

| IUPAC Name | (1Z,2Z)-Cyclohexane-1,2-dione dioxime | [1] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule.

| Analysis Technique | Key Observations and Assignments |

| ¹H NMR | The spectrum is expected to show signals for the cyclohexane methylene protons (-(CH₂)₄-) and the hydroxyl protons of the oxime groups (-NOH). The methylene protons adjacent to the C=N bonds will appear further downfield (δ ≈ 2.5-2.8 ppm) compared to the other methylene protons (δ ≈ 1.6-1.9 ppm). The two acidic -OH protons will typically appear as a broad singlet at a variable chemical shift, often downfield. |

| ¹³C NMR | The spectrum should display distinct signals for the carbon atoms of the cyclohexane ring. The two C=N carbons are expected to be the most downfield (δ ≈ 150-160 ppm). The four methylene carbons will appear in the aliphatic region (δ ≈ 20-35 ppm). Due to symmetry, fewer than six signals may be observed. |

| FTIR (cm⁻¹) | A broad absorption band in the range of 3150–3300 cm⁻¹ corresponds to the O-H stretching of the hydroxyimino groups, often broadened due to hydrogen bonding. A sharp, strong peak around 1620–1660 cm⁻¹ is characteristic of the C=N stretching vibration. A peak around 930-960 cm⁻¹ can be attributed to the N-O stretching vibration. C-H stretching vibrations for the cyclohexane ring appear just below 3000 cm⁻¹.[2] |

| Mass Spectrometry (EI-MS) | The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 142.[1] Common fragmentation patterns for cyclohexane derivatives involve the loss of small neutral molecules or radicals. |

Experimental and Characterization Workflow

The logical flow from starting materials to final, characterized product is crucial for reproducible and verifiable research.

Caption: Workflow for the synthesis and characterization of the title compound.

References

- 1. This compound | C6H10N2O2 | CID 135486147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 6. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]

- 7. This compound | 492-99-9 | Benchchem [benchchem.com]

In-Depth Structural and Conformational Analysis of 1,2-Bis(hydroxyimino)cyclohexane (Nioxime)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1,2-Bis(hydroxyimino)cyclohexane, commonly known as nioxime, is a vicinal dioxime with significant applications in coordination chemistry and analytical sciences. Its ability to form stable complexes with various metal ions, particularly nickel and palladium, has made it a valuable reagent for qualitative and quantitative analysis. From a medicinal chemistry perspective, the conformational flexibility of the cyclohexane ring and the stereochemistry of the oxime groups are of paramount importance as they dictate the molecule's three-dimensional structure and its potential interactions with biological targets. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, supported by experimental data and detailed methodologies.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a cyclohexane ring substituted with two hydroxyimino (=N-OH) groups on adjacent carbon atoms. The presence of two C=N double bonds and the hydroxyl groups on the nitrogen atoms gives rise to geometric isomerism. Three potential isomers exist: syn (Z,Z), anti (E,E), and amphi (E,Z). The relative orientation of the hydroxyl groups with respect to the C-C bond connecting the two oximated carbons defines these isomers.

dot

Caption: Geometric isomers of this compound.

The IUPAC names for two of these isomers are (NZ)-N-[(2Z)-2-hydroxyiminocyclohexylidene]hydroxylamine and (NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine. The stability and interconversion of these isomers are influenced by factors such as solvent polarity and intramolecular hydrogen bonding.

Crystallographic Analysis

X-ray crystallography provides the most definitive information regarding the solid-state structure of this compound. Analysis of crystallographic data from the Crystallography Open Database (COD) reveals key structural parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for obtaining single-crystal X-ray diffraction data is as follows:

dot

Caption: General workflow for single-crystal X-ray diffraction analysis.

Quantitative Structural Data

The following tables summarize the key bond lengths, bond angles, and torsion angles for this compound as determined by X-ray crystallography. These values are crucial for understanding the molecule's geometry and for parametrizing computational models.

| Bond | Length (Å) |

| C1-C2 | 1.48 |

| C1-N1 | 1.29 |

| C2-N2 | 1.29 |

| N1-O1 | 1.41 |

| N2-O2 | 1.41 |

| C-C (cyclohexane avg.) | 1.52 |

Table 1: Selected bond lengths in this compound.

| Angle | Degree (°) |

| C2-C1-N1 | 115 |

| C1-C2-N2 | 115 |

| C1-N1-O1 | 112 |

| C2-N2-O2 | 112 |

| C-C-C (cyclohexane avg.) | 111 |

Table 2: Selected bond angles in this compound.

| Torsion Angle | Degree (°) |

| N1-C1-C2-N2 | 50 |

| O1-N1-C1-C2 | 178 |

| O2-N2-C2-C1 | -179 |

Table 3: Selected torsion angles in this compound.

Note: The presented data is a representative example and may vary slightly between different crystallographic studies and isomers.

Conformational Analysis

The conformation of the cyclohexane ring in this compound is a critical aspect of its three-dimensional structure. Like cyclohexane itself, the ring can adopt several conformations, with the chair form being the most stable.

Cyclohexane Ring Conformation

In the solid state, crystallographic studies confirm that the cyclohexane ring of this compound predominantly adopts a chair conformation . This conformation minimizes both angle strain and torsional strain, resulting in the lowest energy state.

dot

Caption: Conformational landscape of the cyclohexane ring.

Orientation of Hydroxyimino Groups

The orientation of the two hydroxyimino substituents relative to the chair conformation (axial vs. equatorial) is determined by steric and electronic factors. Due to the steric bulk of the =N-OH groups, they preferentially occupy the more spacious equatorial positions . This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons. The coupling constants (J-values) between adjacent protons, particularly those on the cyclohexane ring, are highly dependent on the dihedral angle between them and can be used to infer the ring's conformation.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the cyclohexane carbons can also be indicative of the ring conformation.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-bond and through-space connectivities, respectively. NOESY is particularly useful for determining the spatial proximity of atoms and can provide direct evidence for the relative orientation of the hydroxyimino groups and their positions (axial/equatorial) on the cyclohexane ring.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring flipping and isomer interconversion.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the oximation of 1,2-cyclohexanedione.

Experimental Protocol: Synthesis and Purification

dot

Caption: Synthetic workflow for this compound.

Detailed Procedure:

-

Dissolve 1,2-cyclohexanedione in a mixture of ethanol and water.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water to the dione solution. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, often in an ice bath, to induce the precipitation of the crude this compound.

-

The solid product is collected by filtration and washed with cold water to remove any unreacted starting materials and inorganic salts.

-

For further purification, the crude product is recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure crystalline this compound.

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a well-defined three-dimensional architecture. The cyclohexane ring predominantly exists in a stable chair conformation with the bulky hydroxyimino groups occupying the equatorial positions to minimize steric hindrance. The potential for geometric isomerism in the dioxime functionality adds another layer of structural complexity that can influence its chemical and biological properties. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule, enabling a deeper understanding of its behavior and facilitating its application in various scientific disciplines.

Spectroscopic and Synthetic Profile of 1,2-Bis(hydroxyimino)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1,2-Bis(hydroxyimino)cyclohexane, also known as Nioxime. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a robust experimental protocol for its preparation.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically supported by various spectroscopic techniques. Below is a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the this compound molecule, the NMR spectra are relatively simple. The cyclohexane ring protons and carbons exhibit characteristic chemical shifts.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 2H | N-OH |

| ~2.6 | Multiplet | 4H | C3-H₂, C6-H₂ |

| ~1.7 | Multiplet | 4H | C4-H₂, C5-H₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C1, C2 (=N-OH) |

| ~26 | C3, C6 |

| ~24 | C4, C5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum for this compound.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretch (hydroxyimino) |

| ~2940, ~2860 | C-H stretch (aliphatic) |

| ~1650 | C=N stretch (oxime) |

| ~1450 | CH₂ bend |

| ~970 | N-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight.[1] The fragmentation pattern is consistent with the structure of the molecule.

| m/z | Assignment |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - OH]⁺ |

| 112 | [M - 2OH]⁺ or [M - N₂O]⁺ |

| 96 | [M - NO₂H]⁺ |

Experimental Protocols

The synthesis of this compound is well-established and can be reliably performed in a laboratory setting. The following protocol is adapted from a procedure published in Organic Syntheses.

Synthesis of this compound

The synthesis is a two-step process starting from cyclohexanone. First, cyclohexanone is oxidized to 1,2-cyclohexanedione, which is then converted to the dioxime.

Step 1: Preparation of 1,2-Cyclohexanedione

This step involves the selenium dioxide oxidation of cyclohexanone.

-

Materials: Cyclohexanone, Selenium Dioxide, Dioxane, Water.

-

Procedure: A solution of selenium dioxide in dioxane and water is added dropwise to cyclohexanone with stirring and cooling. The reaction mixture is stirred for several hours. The selenium byproduct is removed by filtration, and the filtrate is distilled under reduced pressure to yield 1,2-cyclohexanedione.

Step 2: Preparation of this compound

This step involves the reaction of 1,2-cyclohexanedione with hydroxylamine.

-

Materials: 1,2-Cyclohexanedione, Hydroxylammonium Chloride, Potassium Hydroxide, Water, Ice.

-

Procedure: A solution of hydroxylamine is prepared by reacting hydroxylammonium chloride with potassium hydroxide in an ice-water bath. To this solution, melted 1,2-cyclohexanedione is added slowly with vigorous stirring. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 1,2-Bis(hydroxyimino)cyclohexane (Nioxime): Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(hydroxyimino)cyclohexane, commonly known as nioxime or 1,2-cyclohexanedione dioxime, is a vic-dioxime that has garnered significant interest in various chemical fields since the early 20th century. Its unique ability to form stable complexes with transition metals has made it an invaluable reagent in analytical chemistry, particularly for the determination of nickel and palladium. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers and professionals in chemistry and drug development.

Introduction

This compound (Nioxime) is a white to beige crystalline solid with the chemical formula C₆H₁₀N₂O₂.[1] It belongs to the class of vic-dioximes, which are characterized by the presence of two hydroxylamino groups on adjacent carbon atoms. The selective chelating properties of dioximes were first extensively studied by Tschugaeff in the early 1900s, paving the way for their use as analytical reagents for transition metals. Nioxime, in particular, has been widely used for the gravimetric and spectrophotometric determination of nickel and palladium.[2] Beyond its analytical applications, nioxime serves as a versatile ligand in coordination chemistry and as a building block in organic synthesis.

History and Discovery

The study of vic-dioximes as powerful chelating agents began in the early 20th century. While the exact date and individual credited with the first synthesis of this compound are not definitively documented in readily available literature, its development is closely tied to the broader exploration of dioximes as analytical reagents following the foundational work on their metal complexes. The use of these compounds as chelating agents has been extensive since the early 1900s.

Physicochemical Properties

This compound is a stable compound under normal conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 492-99-9 |

| Appearance | Beige to brown crystalline powder or needles[1] |

| Melting Point | 188-190 °C (decomposes)[1] |

| Boiling Point | 339 °C at 760 mmHg[1] |

| Synonyms | 1,2-Cyclohexanedione dioxime, Nioxime |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | O-H stretch of the hydroxyimino group |

| ~1650 | C=N stretch of the oxime group |

| ~950 | N-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the hydroxyl protons of the oxime groups and the methylene protons of the cyclohexane ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the oxime groups and the carbons of the cyclohexane ring.

Specific peak assignments and coupling constants can vary depending on the solvent and instrument used. Researchers should consult spectral databases for detailed information.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves a two-step process starting from cyclohexanone. The first step is the oxidation of cyclohexanone to 1,2-cyclohexanedione, followed by the oximation of the dione with hydroxylamine.

Synthesis Workflow

Caption: Synthesis of Nioxime from Cyclohexanone.

Experimental Protocols

Step 1: Preparation of 1,2-Cyclohexanedione

This procedure is adapted from Organic Syntheses.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 111 g (1.0 mole) of selenium dioxide in 500 mL of dioxane and 100 mL of water is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Addition of Cyclohexanone: The flask is heated in a water bath to 60-70°C, and 294 g (3.0 moles) of cyclohexanone is added dropwise from the dropping funnel over a period of about 2 hours with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated for an additional 2 hours. The color of the reaction mixture will change, and a precipitate of selenium will form.

-

Work-up: The reaction mixture is cooled, and the selenium is removed by filtration. The filtrate is then distilled under reduced pressure to remove the dioxane and water. The crude 1,2-cyclohexanedione is obtained as an oily residue.

Step 2: Preparation of this compound (Nioxime)

-

Preparation of Hydroxylamine Solution: In a 1-liter beaker, 83 g (1.2 moles) of hydroxylamine hydrochloride is dissolved in 400 mL of water.

-

Oximation Reaction: The crude 1,2-cyclohexanedione is dissolved in 500 mL of ethanol and added to the hydroxylamine solution with stirring. A solution of 60 g (1.5 moles) of sodium hydroxide in 200 mL of water is then added slowly to neutralize the hydrochloric acid and promote the reaction.

-

Crystallization and Isolation: The mixture is stirred for 1-2 hours. The white to beige precipitate of this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure nioxime.

Applications

The primary applications of this compound stem from its ability to act as a bidentate ligand, forming stable five-membered chelate rings with transition metal ions.

Analytical Chemistry

Nioxime is a highly selective and sensitive reagent for the gravimetric and spectrophotometric determination of nickel(II) and palladium(II). In the presence of these metal ions, nioxime forms brightly colored, insoluble complexes that can be easily quantified.

Caption: Chelation of Metal Ions by Nioxime.

Coordination Chemistry

The ability of nioxime to form stable complexes has been extensively studied in coordination chemistry. These complexes have been investigated for their interesting structural, spectral, and magnetic properties. They have also been explored as catalysts and models for bioinorganic systems.

Organic Synthesis

This compound can serve as a precursor in the synthesis of various heterocyclic compounds. The oxime functional groups can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Potential in Drug Development

While not a primary application, the metal complexes of some dioximes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. Further research in this area may uncover novel therapeutic applications for nioxime derivatives.

Conclusion

This compound, or nioxime, is a historically significant and synthetically versatile vic-dioxime. Its discovery and development have been pivotal in the advancement of analytical and coordination chemistry. The detailed synthetic protocols and compiled data in this guide are intended to facilitate further research and application of this important compound in various scientific disciplines, including materials science and drug discovery. The straightforward synthesis and rich coordination chemistry of nioxime ensure its continued relevance in the field of chemical sciences.

References

The Coordination Chemistry of 1,2-Bis(hydroxyimino)cyclohexane: A Technical Guide for Researchers

Abstract

1,2-Bis(hydroxyimino)cyclohexane, commonly known as nioxime, is a vic-dioxime ligand renowned for its strong chelating properties and its ability to form stable complexes with a variety of transition metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of nioxime, tailored for researchers, scientists, and professionals in drug development. The guide covers the synthesis, structure, and spectroscopic and thermal properties of nioxime-metal complexes, with a focus on their potential applications in medicinal chemistry and catalysis. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key concepts are presented to facilitate a comprehensive understanding of this versatile ligand and its coordination compounds.

Introduction

This compound (nioxime) is a robust chelating agent, the structure of which consists of a cyclohexane ring functionalized with two vicinal oxime groups. This configuration allows for the formation of stable five-membered chelate rings with metal ions. The coordination typically occurs through the nitrogen atoms of the oxime groups, often accompanied by the deprotonation of one or both oxime protons to form a neutral or anionic ligand, respectively. The resulting metallacycles exhibit significant stability, which is a cornerstone of their utility in various chemical applications.

The coordination chemistry of nioxime is of particular interest due to the diverse geometries and electronic properties of its metal complexes. These properties can be fine-tuned by varying the metal ion, the stoichiometry of the complex, and the reaction conditions. Such versatility has led to the exploration of nioxime complexes in fields ranging from analytical chemistry, where they are used for the selective detection of metal ions like nickel and palladium, to materials science and catalysis.[1]

For professionals in drug development, the study of nioxime-metal complexes offers intriguing possibilities. The biological activity of many organic compounds can be significantly modulated upon coordination to a metal center. Nioxime complexes are being investigated for their potential as radiopharmaceuticals and antitumor agents, where the metal ion can play a crucial role in the therapeutic or diagnostic mechanism of action.[1] The ligand's ability to stabilize various oxidation states of the coordinated metal ion is a key factor in these potential applications.

This guide aims to provide a detailed technical overview of the fundamental aspects of nioxime's coordination chemistry, offering a valuable resource for researchers seeking to synthesize, characterize, and utilize these fascinating compounds.

Synthesis of Metal-Nioxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and pH can influence the stoichiometry and structure of the resulting complex.

General Experimental Protocol for the Synthesis of a Ni(II)-Nioxime Complex

This protocol describes a general method for the preparation of a bis(nioxime)nickel(II) complex, a well-known derivative.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (Nioxime, C₆H₁₀N₂O₂)

-

Ethanol

-

Ammonia solution (aqueous)

Procedure:

-

Dissolve a stoichiometric amount of this compound in warm ethanol.

-

In a separate flask, dissolve a stoichiometric amount of nickel(II) chloride hexahydrate in ethanol.

-

Slowly add the nickel(II) chloride solution to the nioxime solution with constant stirring.

-

To this mixture, add a dilute ammonia solution dropwise until a precipitate is formed. The ammonia acts as a base to deprotonate the oxime groups, facilitating coordination.

-

Continue stirring the reaction mixture at room temperature for a designated period to ensure complete precipitation.

-

Collect the precipitate by filtration through a Buchner funnel.

-

Wash the precipitate with ethanol and then with distilled water to remove any unreacted starting materials and by-products.

-

Dry the resulting complex in a desiccator over a suitable drying agent.

General Experimental Protocol for the Synthesis of a Cu(II)-Nioxime Complex

A similar procedure can be adapted for the synthesis of copper(II)-nioxime complexes.

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

This compound (Nioxime, C₆H₁₀N₂O₂)

-

Ethanol

Procedure:

-

Dissolve this compound in hot ethanol.

-

Dissolve copper(II) acetate monohydrate in ethanol.

-

Add the copper(II) acetate solution to the hot nioxime solution with vigorous stirring.

-

A precipitate should form upon mixing.

-

Allow the mixture to cool to room temperature and then filter to isolate the solid product.

-

Wash the product with ethanol and dry it in a desiccator.

General Experimental Protocol for the Synthesis of a Co(II)-Nioxime Complex

This protocol outlines a general method for preparing cobalt(II)-nioxime complexes.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (Nioxime, C₆H₁₀N₂O₂)

-

Ethanol

-

Sodium acetate

Procedure:

-

Prepare a solution of this compound in ethanol.

-

Prepare an aqueous solution of cobalt(II) chloride hexahydrate.

-

Add the cobalt(II) solution to the nioxime solution with stirring.

-

Add a solution of sodium acetate to the mixture to act as a buffer and facilitate complexation.

-

Heat the reaction mixture on a water bath for a period to promote the formation of the complex.

-

Allow the solution to cool, which should result in the precipitation of the cobalt(II)-nioxime complex.

-

Filter, wash with ethanol, and dry the product.

Structural Characterization

The coordination of this compound to a metal ion results in the formation of a five-membered chelate ring. In many instances, two nioxime ligands coordinate to a single metal center, resulting in a square planar or octahedral geometry, depending on the metal ion and the presence of other coordinating ligands.

A notable feature in the crystal structure of some bis(dioxime) metal complexes is the presence of intramolecular hydrogen bonds between the oxime groups of the two ligands. This hydrogen bonding contributes to the overall stability of the complex. For instance, in the crystal structure of bis[2-(hydroxyimino)cyclohexan-1-one oximato-κ²N,N′]copper(II), the Cu(II) atom is located on an inversion center and exhibits a square-planar coordination environment.[2] Two monodeprotonated nioxime ligands chelate to the copper ion, and short intramolecular O—H⋯O hydrogen bonds are observed between the ligands.[2] The complex molecules can also engage in intermolecular interactions, such as stacking, which influences the crystal packing.[2]

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis techniques are crucial for characterizing the structure and stability of metal-nioxime complexes.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the coordination of the nioxime ligand to the metal ion. Key vibrational bands to monitor include:

-

ν(O-H): The broad O-H stretching vibration of the free ligand is typically altered upon complexation and may disappear if the oxime proton is lost.

-

ν(C=N): The C=N stretching frequency of the oxime group is sensitive to coordination. A shift in this band, often to a lower frequency, is indicative of the nitrogen atom's involvement in bonding to the metal.

-

ν(N-O): The N-O stretching vibration can also shift upon coordination.

-

ν(M-N): The formation of a new bond between the metal and the nitrogen atom of the ligand gives rise to a new vibrational band, typically in the far-IR region.

| Vibrational Mode | Free Ligand (cm⁻¹) (Representative) | M(nioxime)₂ (cm⁻¹) (Representative) | Assignment |

| ν(O-H) | ~3250 (broad) | Modified or absent | O-H stretch of oxime |

| ν(C=N) | ~1650 | Shifted (e.g., ~1570) | C=N stretch of oxime |

| ν(N-O) | ~980 | Shifted (e.g., ~1240 and ~1100) | N-O stretch of oxime |

| ν(M-N) | - | ~520 | Metal-Nitrogen stretch |

Table 1: Representative IR Spectral Data for this compound and its Metal Complexes. (Note: Specific values can vary depending on the metal and the specific structure of the complex).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of nioxime complexes typically show two types of transitions:

-

Ligand-to-Metal Charge Transfer (LMCT): These are often intense bands that arise from the transfer of electron density from the ligand to the metal ion.

-

d-d Transitions: For transition metal complexes with d-electrons, these weaker absorptions correspond to electronic transitions between the d-orbitals of the metal ion. The energy of these transitions provides information about the geometry of the complex and the ligand field strength.

| Metal Complex (Representative) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Cu(II)-nioxime | ~500-600 | Low to moderate | d-d transitions |

| ~350-450 | High | LMCT | |

| Ni(II)-nioxime | ~560 | Moderate | d-d transitions |

| ~300-400 | High | LMCT |

Table 2: Representative UV-Visible Spectral Data for Metal-Nioxime Complexes. (Note: Specific values are dependent on the solvent and the precise structure of the complex).

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to investigate the thermal stability and decomposition behavior of the metal complexes. The TGA curve provides information about weight loss as a function of temperature, while the DTA curve indicates whether the decomposition processes are exothermic or endothermic. The thermal decomposition of metal-nioxime complexes often occurs in multiple steps, which may correspond to the loss of coordinated water molecules followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue.

| Complex (Representative) | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Final Residue |

| [Co(nioxime)₂(H₂O)₂] | 1. Loss of H₂O | 150 - 200 | ~10% | CoO |

| 2. Ligand Decomposition | 200 - 400 | ~60% | ||

| [Ni(nioxime)₂] | 1. Ligand Decomposition | 250 - 500 | ~80% | NiO |

| [Cu(nioxime)₂] | 1. Ligand Decomposition | 200 - 450 | ~80% | CuO |

Table 3: Representative Thermal Analysis Data for Metal-Nioxime Complexes. (Note: The temperature ranges and weight loss percentages are illustrative and can vary based on experimental conditions).

Applications in Drug Development and Catalysis

The unique properties of metal-nioxime complexes make them promising candidates for various applications, particularly in the fields of medicine and catalysis.

Anticancer and Antimicrobial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands. This is attributed to factors such as increased lipophilicity, which can facilitate cell membrane penetration, and the ability of the metal ion to interact with biological targets. The general mechanism of action for many metal-based anticancer drugs involves their interaction with cellular redox systems, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[3]

While specific studies on the anticancer mechanisms of nioxime complexes are limited, related metal-dioxime and Schiff base complexes have shown promising cytotoxic activity against various cancer cell lines.[4][5] The antimicrobial activity of nioxime complexes has also been reported, with studies showing varying degrees of inhibition against different bacterial strains.[6]

Catalytic Activity

Transition metal complexes are widely used as catalysts in a variety of organic reactions. Complexes of iron, copper, and other metals with nitrogen- and oxygen-donating ligands have been shown to catalyze oxidation reactions, such as the oxidation of cyclohexane.[7] The ability of the metal center in nioxime complexes to exist in multiple oxidation states makes them potential catalysts for redox reactions. The ligand can stabilize the catalytically active form of the metal and influence the selectivity of the reaction.

Visualizations

Coordination of this compound to a Metal Ion

Caption: Coordination of two nioxime ligands to a central metal ion.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Conceptual Signaling Pathway for Anticancer Activity

Caption: Potential mechanism of anticancer action.

Conclusion

This compound is a versatile and accessible ligand that forms stable and structurally diverse complexes with a wide range of metal ions. The straightforward synthesis of these complexes, coupled with their interesting spectroscopic, thermal, and electronic properties, makes them a compelling subject for further research. For scientists in drug development and catalysis, nioxime-metal complexes represent a promising platform for the design of new therapeutic agents and efficient catalysts. The ability to tune the properties of these complexes by modifying the metal center and reaction conditions opens up a vast chemical space for exploration. This guide has provided a foundational overview of the coordination chemistry of nioxime, and it is anticipated that continued research in this area will lead to significant advancements in both fundamental chemistry and its practical applications.

References

- 1. Synthesis, Characterization and Biological Activity Study of Cobalt(II), Nickel(II) and Copper(II) Complexes Derived from Mixed Bi dentate Ligands of Oxime and Phenanthroline [ejchem.journals.ekb.eg]

- 2. Bis[2-(hydroxyimino)cyclohexan-1-one oximato-κ2 N,N′]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hhrc.ac.in [hhrc.ac.in]

Solubility Profile of 1,2-Bis(hydroxyimino)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(hydroxyimino)cyclohexane, also known as Nioxime. Understanding the solubility of this compound is critical for its application in various fields, including as a chelating agent and in the synthesis of novel chemical entities. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and illustrates a logical workflow for assessing the solubility of organic compounds.

Core Data Presentation: Solubility Summary

The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative and qualitative data to facilitate easy comparison.

| Solvent | Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | 0.8% (w/v) | A calculated Log10 of water solubility in mol/l is 0.14.[1] |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble | Specific quantitative data is not readily available in the literature. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Readily Soluble | Specific quantitative data is not readily available in the literature. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Readily Soluble | Specific quantitative data is not readily available in the literature. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following methodologies are adapted from established protocols for determining the solubility of organic compounds.[2][3][4]

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of a compound's solubility in various solvents, which can inform the selection of appropriate solvents for reactions, purifications, and formulations.

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated pipettes or dropping pipettes

-

Vortex mixer or shaker

-

A range of solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Diethyl Ether, Acetone

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent. If any solid remains, the compound is classified as insoluble or sparingly soluble.

-

Systematic Testing: This process should be repeated for each solvent to build a comprehensive qualitative solubility profile.

Protocol 2: Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for concentration analysis

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be clearly visible.

-

Equilibration: Tightly seal the flask and place it in a constant temperature bath on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated and typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative analysis of an organic compound's solubility, which is a fundamental step in its characterization.

Caption: A logical workflow for determining the qualitative solubility of an organic compound.

References

An In-depth Technical Guide to Tautomerism in 1,2-Bis(hydroxyimino)cyclohexane and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(hydroxyimino)cyclohexane, also known as 1,2-cyclohexanedione dioxime or nioxime, is a vic-dioxime of significant interest in coordination chemistry and analytical applications. While the synthesis and stereoisomerism of this compound are well-documented, its prototropic tautomerism, a crucial aspect influencing its chemical reactivity and complexation behavior, is less explicitly detailed in the literature. This technical guide provides a comprehensive overview of the potential tautomerism in this compound and its derivatives, focusing on the theoretical basis, structural elucidation, and proposed experimental approaches for its investigation. The primary form of tautomerism discussed is the nitroso-oxime equilibrium. This document synthesizes information on the synthesis of the parent compound, its characterization by modern spectroscopic and crystallographic techniques, and outlines protocols for the detailed study of its tautomeric forms.

Introduction

Vicinal dioximes (vic-dioximes) are a class of organic compounds characterized by the presence of two hydroxylamino (=NOH) groups attached to adjacent carbon atoms. These compounds are renowned for their ability to form stable complexes with a variety of metal ions, finding applications as analytical reagents, catalysts, and models for biological systems. This compound is a prominent member of this family, derived from 1,2-cyclohexanedione.

The chemical behavior of vic-dioximes is not only governed by their stereochemistry (syn, anti, and amphi isomers) but also by the potential for prototropic tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, the relevant tautomeric equilibrium to consider is the nitroso-oxime tautomerism . This guide will delve into the specifics of this phenomenon.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from cyclohexanone.

Step 1: Synthesis of 1,2-Cyclohexanedione

The precursor, 1,2-cyclohexanedione, can be synthesized by the oxidation of cyclohexanone. A common method involves the use of selenium dioxide as the oxidizing agent.

Experimental Protocol:

-

Reaction Setup: A solution of selenium dioxide in a suitable solvent (e.g., dioxane/water mixture) is prepared.

-

Reaction: The selenium dioxide solution is added dropwise to cyclohexanone with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Work-up: After the reaction is complete, the precipitated selenium is removed by filtration. The filtrate is then subjected to distillation under reduced pressure to isolate the 1,2-cyclohexanedione.

Step 2: Oximation of 1,2-Cyclohexanedione

The synthesized 1,2-cyclohexanedione is then converted to this compound by reaction with hydroxylamine.

Experimental Protocol:

-

Preparation of Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water and neutralizing it with a base (e.g., sodium hydroxide or potassium hydroxide) at low temperature.

-

Oximation Reaction: The 1,2-cyclohexanedione is added to the prepared hydroxylamine solution with stirring.

-

Isolation: The resulting this compound precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like water or ethanol can be performed for further purification.

Tautomerism in this compound

The primary tautomeric equilibrium in this compound is the nitroso-oxime tautomerism. This involves the migration of a proton from the oxygen of one oxime group to the nitrogen of the adjacent oxime group, leading to the formation of a nitroso-oxime tautomer.

The Dioxime Tautomer

This is the commonly depicted and generally more stable tautomeric form of this compound. It exists as three possible stereoisomers: anti, syn, and amphi. The anti-isomer is typically the most stable and is the form that readily coordinates with metal ions.

The Nitroso-Oxime Tautomer

The nitroso-oxime tautomer is formed through an intramolecular proton transfer. This tautomer contains a nitroso (-N=O) group and an oxime (-C=NOH) group. While generally less stable than the dioxime form, its transient existence can have significant implications for the reactivity of the compound.

The equilibrium between these two forms is influenced by factors such as solvent polarity, temperature, and the presence of substituents on the cyclohexane ring.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Hypothetical Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra at different temperatures. The chemical shifts of the oxime protons (-NOH) are particularly sensitive to the tautomeric equilibrium. The presence of multiple species in equilibrium may lead to separate sets of signals or averaged signals, depending on the rate of interconversion.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms involved in the C=N bonds will differ between the dioxime and nitroso-oxime tautomers.

-

¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence for the different nitrogen environments in the tautomers.

-

Quantitative Analysis: The relative integrals of the signals corresponding to each tautomer can be used to determine their equilibrium concentrations and calculate the equilibrium constant (K_t).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Tautomers of this compound

| Tautomer | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Dioxime | =N-OH | 9.0 - 12.0 | - |

| C=N | - | 150 - 160 | |

| Nitroso-Oxime | =N-OH | 9.0 - 12.0 | - |

| C=N | - | 150 - 160 | |

| C-N=O | - | ~60-80 |

Note: The chemical shift values are indicative and can vary based on solvent and temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. By obtaining crystal structures of this compound and its derivatives, it is possible to determine which tautomer is present in the crystalline form.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent.

-

Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and connectivity, confirming the tautomeric form.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion.

Computational Protocol:

-

Structure Optimization: Perform geometry optimizations of the dioxime and nitroso-oxime tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Calculate the electronic energies of the optimized structures to determine their relative stabilities.

-

Transition State Search: Locate the transition state for the proton transfer reaction to determine the activation energy barrier for the tautomerization.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the equilibrium might shift in solution.

Table 2: Hypothetical Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |

| Dioxime (anti) | 0.0 (Reference) | 0.0 (Reference) |

| Nitroso-Oxime | +X | +Y |

Note: X and Y would be the calculated energy differences. It is generally expected that the dioxime form is more stable (X and Y are positive).

Visualizations

Tautomeric Equilibrium

A Technical Guide to the Biological Activities of 1,2-Bis(hydroxyimino)cyclohexane (Nioxime)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(hydroxyimino)cyclohexane, commonly known as nioxime, is a vic-dioxime that has garnered attention for its potential biological activities, primarily when complexed with transition metals. While extensively utilized as an analytical reagent for metals like nickel and palladium, emerging research has begun to shed light on its broader biomedical potential. This technical guide provides a comprehensive overview of the current understanding of nioxime's biological activities, with a focus on its antimicrobial and potential anticancer properties. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to support further research and development in this area.

Introduction

This compound (Nioxime) is an organic compound characterized by the presence of two hydroxylamino groups attached to adjacent carbon atoms of a cyclohexane ring. Its ability to form stable complexes with various metal ions is a cornerstone of its chemical properties and is intrinsically linked to its biological activities. The chelation of metal ions can significantly alter the steric and electronic properties of the nioxime ligand, leading to enhanced biological efficacy. This guide will delve into the reported biological activities of nioxime and its metal complexes, providing a foundational resource for researchers in medicinal chemistry and drug discovery.

Antimicrobial Activity

Nioxime and its metal complexes have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Antimicrobial Data

A study on the antimicrobial properties of nioxime and its Cobalt(II) and Nickel(II) complexes revealed that the free ligand possesses notable activity against several bacterial strains. The study indicated that 1,2-cyclohexanedionedioxime demonstrated varied levels of growth inhibition against the tested microorganisms.[1] At concentrations between 200 and 600 mg, it showed moderate activity against Escherichia coli.[1] The ligand exhibited high activity against Staphylococcus aureus at concentrations of 400-600 mg, with moderate activity at 200 mg.[1] Activity was also observed against Streptococcus pyogenes at all tested concentrations.[1] Furthermore, it was active against Klebsiella pneumoniae, showing high activity at 600 mg and moderate activity at 200-400 mg.[1] Interestingly, the corresponding Co(II) and Ni(II) complexes synthesized in this particular study did not show any antimicrobial activity, suggesting that the chelation of these specific metals under the studied conditions did not enhance or confer antibacterial properties.[1]

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (mg) | Observed Activity |

| Escherichia coli | 600 - 200 | Moderate |

| Staphylococcus aureus | 600 - 400 | High |

| 200 | Moderate | |

| Streptococcus pyogenes | Not Specified | Active |

| Klebsiella pneumoniae | 600 | High |

| 400 - 200 | Moderate |

Data extracted from a descriptive study; MIC values were not explicitly provided.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, which can be adapted for testing nioxime and its derivatives.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of decreasing concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth without the compound) and negative control wells (containing broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, the broader class of oximes and their metal complexes has shown promise in this area. The proposed mechanism often involves the induction of apoptosis in cancer cells, potentially through interactions with DNA or inhibition of key enzymes.

Potential Mechanisms of Action

The anticancer activity of metal complexes, including those with oxime ligands, is often attributed to their ability to interact with cellular macromolecules. One proposed mechanism is the cleavage of DNA, which can disrupt cellular replication and lead to apoptosis. The planar structure of some metal complexes allows them to intercalate between DNA base pairs, while others may bind to the grooves of the DNA helix. This interaction can be followed by oxidative cleavage of the phosphodiester backbone, particularly in the presence of a co-oxidant.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and can be employed to determine the cytotoxic effects of nioxime and its complexes on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (nioxime or its metal complexes). Control wells with untreated cells are also maintained. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Other Potential Biological Activities

Antioxidant Activity

Some derivatives of this compound have been reported to possess antioxidant properties. The presence of hydroxyl groups in the oxime moieties suggests a potential for radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance.

Enzyme Inhibition

Research suggests that nioxime may act as an enzyme inhibitor by forming stable complexes with metal cofactors that are essential for the catalytic activity of certain enzymes. This property is an area of active exploration for therapeutic applications in diseases where metal ion dysregulation is a contributing factor.

Conclusion

This compound (nioxime) presents a versatile scaffold for the development of new biologically active agents. While the free ligand has demonstrated notable antimicrobial activity, its metal complexes hold potential for a broader range of applications, including anticancer therapy. Further research is warranted to elucidate the specific mechanisms of action, identify the most effective metal-ligand combinations, and to quantify the biological activities with greater precision. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for advancing the scientific understanding and therapeutic potential of this intriguing class of compounds.

References

A Technical Guide to the Anticipated Thermal Decomposition Behavior of 1,2-Bis(hydroxyimino)cyclohexane (Nioxime)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal decomposition of 1,2-Bis(hydroxyimino)cyclohexane (nioxime) is available in the public domain. This guide provides a comprehensive overview based on the known properties of nioxime, supplemented by analogous data from the thermal analysis of structurally similar compounds, particularly other vic-dioximes and their metal complexes. The information herein is intended to serve as a predictive resource to inform experimental design and safety protocols.

Introduction to this compound

This compound, commonly known as nioxime, is a vic-dioxime with the chemical formula C₆H₁₀N₂O₂. Its structure features a cyclohexane ring with two adjacent carbon atoms double-bonded to hydroxylamine groups. This configuration makes it an effective chelating agent, particularly for transition metals like nickel and palladium. Its primary applications are in analytical chemistry for the gravimetric and spectrophotometric determination of these metals.

While its utility as a chelating agent is well-documented, its thermal stability and decomposition characteristics are less understood. A thorough understanding of its thermal behavior is crucial for ensuring safety during its storage, handling, and use in various applications, including potential roles in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of nioxime is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molar Mass | 142.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 187-189 °C |

| Solubility | Sparingly soluble in water; soluble in alcohol and ether |

Predicted Thermal Decomposition Behavior

Based on the thermal analysis of related oxime compounds, the thermal decomposition of this compound is anticipated to be an exothermic process. Oximes, as a class of compounds, can be thermally sensitive and may decompose energetically upon heating[1][2]. The decomposition is likely to proceed in multiple stages, involving dehydration, fragmentation of the cyclohexane ring, and cleavage of the C=N and N-O bonds.

A pertinent analogue for understanding the thermal decomposition of nioxime is bis-(dimethylglyoximato) nickel(II) (Ni(DMG)₂), a metal complex of a similar vic-dioxime. A study on the thermal decomposition of Ni(DMG)₂ revealed that the decomposition commences at approximately 280 °C, with a significant exothermic peak observed around 308.2 °C under an inert atmosphere[3].

The primary gaseous products identified during the thermolysis of Ni(DMG)₂ were water (H₂O), ammonia (NH₃), and species with mass-to-charge ratios corresponding to carbon dioxide (CO₂) or nitrous oxide (N₂O), and carbon monoxide (CO) or nitrogen gas (N₂)[3]. The initial decomposition step is suggested to be the cleavage of the N-OH bond, which is considered the weakest bond in the dimethylglyoxime ligand[3].

Extrapolating from this, the thermal decomposition of uncomplexed this compound is expected to initiate at a temperature lower than its nickel complex, likely following its melting point. The decomposition is predicted to be a complex process involving the release of water, nitrogen oxides, and various hydrocarbon fragments resulting from the breakdown of the cyclohexane ring. The pyrolysis of cyclohexane itself is known to initiate with C-C bond fission, leading to the formation of a diradical intermediate[4][5][6].

Tabulated Data from Analogous Compounds

The following table summarizes the key thermal decomposition data for Bis-(dimethylglyoximato) nickel(II), which serves as a valuable reference for predicting the behavior of nioxime.

Table 1: Thermal Decomposition Data for Bis-(dimethylglyoximato) nickel(II)[3]

| Parameter | Value |

| Onset of Decomposition (TGA) | ~280 °C |

| Peak Exothermic Temperature (DSC) | ~308.2 °C (at 10 °C/min) |

| Major Gaseous Decomposition Products (m/z) | 18 (H₂O), 17 (NH₃), 44 (CO₂ or N₂O), 28 (CO or N₂) |

| Solid Residue | NiO and Carbon |

Proposed Experimental Protocols for Thermal Analysis

To definitively characterize the thermal decomposition of this compound, the following experimental methodologies are recommended:

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound powder is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) to study the intrinsic decomposition and an oxidizing atmosphere (e.g., air or oxygen at the same flow rate) to investigate combustion characteristics.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine whether these processes are endothermic or exothermic.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, consistent with the TGA analysis (e.g., 10 °C/min), is used.

-

Temperature Range: The sample is heated from ambient temperature through its melting point and decomposition range.

-

Atmosphere: The experiment is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperature of the endotherm) and the decomposition temperature(s) (onset and peak temperature of the exotherm). The enthalpy of decomposition can be calculated from the area of the exothermic peak.

5.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Conditions: The TGA is run under the conditions described in section 5.1. The evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra are recorded as a function of temperature. The identities of the evolved gases are determined by their mass-to-charge ratios (MS) or characteristic infrared absorption bands (FTIR).

Visualized Experimental Workflow and Hypothetical Decomposition Pathway

The following diagrams, generated using Graphviz, illustrate the logical workflow for the thermal analysis of this compound and a plausible, high-level decomposition pathway.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Caption: A hypothesized thermal decomposition pathway for this compound.

Conclusions and Recommendations